4-(2-Benzyl-4-chlorophenoxy)piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Sciences
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a highly privileged scaffold in pharmaceutical sciences. pharmacompass.comnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which allows for precise three-dimensional orientation of substituents. nih.govnih.gov This structural feature is crucial for establishing specific interactions with biological targets such as receptors and enzymes. nih.govnih.gov
The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of approved drugs across various therapeutic areas. pharmacompass.com These include treatments for allergies, psychiatric disorders, and pain management. scbt.com The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts which can enhance solubility and improve pharmacokinetic profiles. nih.gov Furthermore, the piperidine core can be readily functionalized at multiple positions, providing medicinal chemists with a robust platform for optimizing potency, selectivity, and metabolic stability. nih.gov
Overview of Bioactive Phenoxypiperidine and Benzylpiperidine Derivatives
The combination of a piperidine ring with other key chemical groups, such as phenoxy and benzyl (B1604629) moieties, has given rise to numerous bioactive compounds.
Phenoxypiperidine Derivatives: The 4-phenoxypiperidine (B1359869) substructure is a recognized pharmacophore found in a variety of biologically active molecules. This structural motif is integral to compounds designed to interact with a range of biological targets. For instance, derivatives of 4-phenoxypiperidine have been investigated for their potential in treating neurological conditions.
Benzylpiperidine Derivatives: The N-benzylpiperidine fragment is also a common feature in drug discovery, valued for its structural flexibility and three-dimensional character. nih.govnih.gov This motif can engage in important cation-π and π-π interactions with protein targets. nih.gov Benzylpiperidine derivatives have been explored for a multitude of pharmacological activities, including as cholinesterase inhibitors for potential use in Alzheimer's disease and as potent and selective μ-opioid receptor agonists for pain management. researchgate.netnih.gov
The following table provides examples of bioactive compounds containing these structural motifs, illustrating the diverse therapeutic applications associated with these scaffolds.
| Compound Class | Example Compound | Biological Target/Activity | Therapeutic Area |
| Phenoxypiperidine | A derivative from a study on O-GlcNAcase inhibitors | O-GlcNAcase | Alzheimer's Disease nih.gov |
| Benzylpiperidine | A derivative from a study on cholinesterase inhibitors | Cholinesterase | Alzheimer's Disease researchgate.net |
| Benzylpiperidine | A derivative from a study on μ-opioid receptor agonists | μ-Opioid Receptor | Pain Management nih.gov |
Rationale for Academic Investigation of 4-(2-Benzyl-4-chlorophenoxy)piperidine
The academic investigation of this compound is predicated on the convergence of its distinct structural components, each with known biological relevance. The molecule incorporates a 4-phenoxypiperidine core, substituted with a 2-benzyl-4-chloro group on the phenol (B47542) ring.
The phenolic portion of the molecule, 2-benzyl-4-chlorophenol (B1669242) (also known as chlorophene), is a known biocide used as a germicide in disinfectant solutions. nih.gov It is recognized as an anti-infective agent. pharmacompass.com The presence of this moiety suggests that this compound could be investigated for potential antimicrobial or anti-infective properties.
The combination of the established piperidine scaffold with the specific 2-benzyl-4-chlorophenoxy group presents a novel chemical entity. The rationale for its investigation lies in the principle of molecular hybridization, where combining two or more pharmacophores can lead to a new molecule with a unique biological profile, potentially exhibiting enhanced activity, selectivity, or novel therapeutic applications. The synthesis and biological evaluation of this compound would be a logical step to explore new chemical space and to determine if the conjugation of these two fragments results in a synergistic or novel pharmacological effect.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-benzyl-4-chlorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-16-6-7-18(21-17-8-10-20-11-9-17)15(13-16)12-14-4-2-1-3-5-14/h1-7,13,17,20H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLQMPLEODAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Benzyl 4 Chlorophenoxy Piperidine
Strategies for Piperidine (B6355638) Ring Construction Relevant to the 4-Substituted Core
The formation of the 4-substituted piperidine ring is a critical step in the synthesis of the target molecule. Several robust methods can be employed to construct this heterocyclic core, each offering distinct advantages in terms of efficiency and stereochemical control.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with control over stereochemistry. A common strategy involves the cyclization of an appropriately functionalized acyclic precursor. For the synthesis of a 4-hydroxypiperidine intermediate, a key precursor for the final etherification step, the aza-Prins cyclization is a noteworthy approach. This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde.
A plausible pathway could involve the reaction of a protected homoallylic amine with a suitable carbonyl compound to generate an intermediate that, upon cyclization and deprotection, yields a 4-hydroxypiperidine derivative. The substituents on the nitrogen and at other positions of the acyclic precursor can be chosen to facilitate the desired stereochemical outcome.
Table 1: Key Features of Intramolecular Cyclization for 4-Hydroxypiperidine Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Aza-Prins Cyclization |
| Key Reactants | Homoallylic amine, Aldehyde/Ketone |
| Catalyst | Typically a Brønsted or Lewis acid |
| Intermediate | Aza-oxy-carbenium ion |
| Product | Substituted 4-hydroxypiperidine |
| Stereocontrol | Can be influenced by substrate and catalyst choice |
Reductive Amination and Related Reactions
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be adapted for the construction of the piperidine ring. acsgcipr.orgresearchgate.netmasterorganicchemistry.comuni-bayreuth.de This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a 4-substituted piperidine, a double reductive amination of a dicarbonyl compound with a primary amine can be employed.
Alternatively, an intramolecular reductive amination of an amino-aldehyde or amino-ketone can lead to the formation of the piperidine ring. The choice of reducing agent is crucial for the success of this reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com These reagents offer different levels of reactivity and selectivity, allowing for the reduction of the iminium ion in the presence of the initial carbonyl group.
A potential strategy for the synthesis of a precursor to 4-(2-benzyl-4-chlorophenoxy)piperidine could involve the reductive amination of a 1,5-dicarbonyl compound that already incorporates the desired phenoxy moiety or a suitable precursor.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more reactants in a single step. mdpi.combeilstein-journals.orgnih.govnih.govuniba.it These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. Several MCRs are known for the synthesis of highly substituted piperidines.
For instance, the Hantzsch dihydropyridine synthesis, a pseudo four-component reaction, could be adapted to produce a dihydropyridine ring, which can then be reduced to the corresponding piperidine. mdpi.com While a direct MCR for the synthesis of this compound has not been explicitly reported, the principles of MCRs could be applied to design a convergent synthesis. This might involve the reaction of an amine, an aldehyde, and a β-ketoester or a similar component that could be functionalized to introduce the desired phenoxy group.
Introduction and Functionalization of the Phenoxy Moiety
Etherification Reactions for Phenoxy Linkage
Williamson Ether Synthesis: This is a classic and widely used method for the formation of ethers. jk-sci.commasterorganicchemistry.comyoutube.comfrancis-press.comwikipedia.org The reaction involves the deprotonation of an alcohol (in this case, a 4-hydroxypiperidine derivative) with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing the target molecule, the sodium salt of 2-benzyl-4-chlorophenol (B1669242) could be reacted with a 4-halo- or 4-tosyloxypiperidine derivative. Conversely, the alkoxide of a 4-hydroxypiperidine could react with a benzyl (B1604629) halide, though this is less common for aryl ether formation. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO.
Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the formation of ethers with inversion of stereochemistry at the alcohol carbon. organic-synthesis.comorganic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the 4-hydroxypiperidine for nucleophilic attack by the phenol (B47542). The reaction is generally high-yielding and tolerates a wide range of functional groups.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.gov In this approach, a protected 4-hydroxypiperidine could be reacted with an activated aryl halide, such as 1-benzyl-4-chloro-2-iodobenzene, in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction often use ligands to improve the efficiency and scope of the transformation.
Table 2: Comparison of Etherification Reactions
| Reaction | Key Reagents | Key Features |
|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide/tosylate | SN2 mechanism, works well for primary halides. jk-sci.comwikipedia.org |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry. organic-chemistry.orgwikipedia.org |
| Ullmann Condensation | Copper catalyst, Base | Forms aryl ethers, often requires higher temperatures. wikipedia.orgorganic-chemistry.org |
Positional and Substituent Effects of the Chlorophenoxy Group
The electronic and steric properties of the substituents on the phenoxy ring can influence the course of the etherification reaction. The 4-chloro substituent is an electron-withdrawing group, which can increase the acidity of the phenolic proton, facilitating its deprotonation in the Williamson and Ullmann reactions. In the Mitsunobu reaction, the increased acidity of the phenol can also enhance its nucleophilicity.
The 2-benzyl group, being ortho to the hydroxyl group, introduces steric hindrance. This steric bulk could potentially slow down the rate of the etherification reaction, particularly in the Williamson synthesis where the alkoxide needs to approach the electrophilic carbon. In such cases, the Mitsunobu reaction, which proceeds through a different mechanism, might be more efficient. The choice of reaction conditions, such as temperature and reaction time, may need to be optimized to overcome any steric hindrance posed by the benzyl group.
Incorporation and Modification of the Benzyl Substituent
The benzyl group is a crucial pharmacophore in many active molecules, and methods for its introduction and modification are central to synthetic campaigns. In the context of this compound, this typically refers to the benzylation of the piperidine nitrogen.
N-Alkylation and Related Benzylation Methods
The secondary amine of the piperidine ring in this compound is a nucleophilic center amenable to N-alkylation. N-benzylation is a common method to introduce a benzyl group, thereby transforming the secondary amine into a tertiary amine. This transformation is typically achieved by reacting the piperidine with a benzyl halide, such as benzyl bromide or benzyl chloride.
The reaction generally proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIPEA). Solvents can range from polar protic (e.g., ethanol) to polar aprotic (e.g., dimethylformamide, DMF) or nonpolar aprotic (e.g., dichloromethane, DCM). For instance, N-alkylation of piperidines with substituted benzyl chlorides has been successfully carried out using potassium carbonate in ethanol, often accelerated by microwave irradiation. In cases where the benzyl chloride is highly reactive, milder conditions using an organic base like DIPEA in DCM at room temperature may be preferable to avoid side reactions.
Another related method is reductive amination. This two-step, one-pot process involves the reaction of the piperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
| Method | Reagents & Conditions | Advantages |
| Direct Alkylation | Benzyl halide (e.g., BnCl, BnBr), Base (K₂CO₃, Cs₂CO₃, DIPEA), Solvent (DMF, Acetonitrile, EtOH) | Simple, widely applicable |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (DCM, THF) | Milder conditions, avoids direct use of alkyl halides |
Table 1: Common methods for N-benzylation of piperidines.
Stereoselective Introduction of Chiral Centers
The parent compound, this compound, is achiral. However, the development of analogues often involves the introduction of stereocenters to explore stereochemistry-activity relationships. Chiral centers could be introduced on the piperidine ring or on the benzyl substituent.
While no specific stereoselective syntheses for this exact molecule are documented, general methods for the diastereoselective synthesis of 2,4-disubstituted piperidines are well-established and could be adapted. nih.govresearchgate.net For example, a synthetic route could begin with a chiral precursor or employ a chiral auxiliary to guide the formation of the piperidine ring. Anion Relay Chemistry (ARC) has also been used as a modular approach to access all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov
If a chiral center were to be introduced at the benzylic carbon (e.g., by using α-methylbenzyl bromide for the N-alkylation), a pair of diastereomers would be formed. These could potentially be separated by chromatography or synthesized selectively using stereoselective methods.
Advanced Synthetic Approaches to Analogues of this compound
Creating analogues of a lead compound is essential for optimizing its properties. Advanced synthetic methods, particularly those involving transition metal catalysis and radical chemistry, offer powerful tools for this purpose.
Palladium-Catalyzed Hydrogenation Methods
Palladium-catalyzed hydrogenation is a versatile tool in organic synthesis. nih.govrsc.org One key application in this context is the synthesis of the piperidine core from a pyridine precursor. A molecule such as 4-(2-benzyl-4-chlorophenoxy)pyridine could be synthesized first, followed by the hydrogenation of the pyridine ring using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the target piperidine scaffold. This approach is a foundational method for producing the piperidine heterocycle.
Conversely, palladium-catalyzed hydrogenation is also a standard method for N-debenzylation. If an N-benzyl group is used as a protecting group during a synthetic sequence, it can be efficiently removed by hydrogenolysis (H₂, Pd/C) to yield the secondary amine, which can then be functionalized with other substituents. researchgate.net
Radical-Mediated Amine Cyclization
Radical-mediated cyclizations offer an alternative pathway to construct the piperidine ring, often allowing for the formation of complex polysubstituted products. nih.govrsc.org These reactions typically involve the generation of a radical on a nitrogen-containing acyclic precursor, which then cyclizes onto a tethered alkene or alkyne. For instance, an α-aminoalkyl radical can be generated from an N-allylic precursor and cyclize in a 6-endo fashion to form the piperidine ring. birmingham.ac.uk Photoredox catalysis has emerged as a mild and efficient way to initiate these radical cyclizations, using visible light to generate the key radical species from linear aryl halide precursors, which then undergo regioselective cyclization. nih.gov While less common than ionic cyclization strategies, radical methods provide a complementary approach for accessing novel piperidine-containing analogues. nih.govbeilstein-journals.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C, C-N, and C-O bonds, providing convergent and flexible routes to complex molecules.
Buchwald-Hartwig and Ullmann C-O Coupling: The central aryl ether bond in this compound is a prime candidate for formation via palladium- or copper-catalyzed C-O coupling reactions. The Buchwald-Hartwig amination protocol can be adapted for ether synthesis, coupling a phenol (2-benzyl-4-chlorophenol) with a protected 4-halopiperidine or piperidin-4-ol derivative. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This palladium-catalyzed reaction is known for its high functional group tolerance and broad substrate scope.
Alternatively, the classical Ullmann condensation, which uses a copper catalyst, can achieve the same transformation. umich.eduorganic-chemistry.org Modern Ullmann-type reactions often use ligands to facilitate the coupling under milder conditions than the harsh, high-temperature protocols originally developed. arkat-usa.orgorganic-chemistry.orgnih.gov These C-O coupling strategies are highly effective for constructing the core scaffold of the target molecule and its analogues.
Suzuki-Miyaura C-C Coupling: The chloro-substituent on the phenoxy ring serves as a synthetic handle for further derivatization via C-C bond formation. The Suzuki-Miyaura coupling reaction is a robust and widely used method for coupling aryl halides with organoboron compounds (boronic acids or esters). mdpi.comharvard.edu The 4-chloro atom of the phenoxy group could be coupled with various aryl- or vinyl-boronic acids using a palladium catalyst and a base. researchgate.netrsc.org This strategy allows for the introduction of a wide array of substituents at this position, enabling the rapid generation of a library of analogues for structure-activity relationship studies. mdpi.com
| Reaction Type | Key Transformation | Catalyst System | Application for Analogues |
| Buchwald-Hartwig C-O Coupling | Ar-OH + R-X → Ar-OR | Pd catalyst + Ligand | Synthesis of the core aryl-ether-piperidine scaffold. |
| Ullmann C-O Coupling | Ar-OH + R-X → Ar-OR | Cu catalyst (± Ligand) | Alternative synthesis of the core aryl-ether linkage. |
| Suzuki-Miyaura C-C Coupling | Ar-Cl + R-B(OH)₂ → Ar-R | Pd catalyst + Base | Modification of the chlorophenyl ring to introduce new substituents. |
Table 2: Advanced coupling reactions for the synthesis of analogues.
Molecular Interactions and Mechanistic Insights Preclinical Studies
Molecular Target Identification and Prioritization (In Silico and In Vitro)
The initial step in characterizing a novel compound involves identifying its biological targets. This is often a synergistic process combining computational predictions with experimental validation.
Computational Target Prediction Algorithms
In silico target prediction represents a crucial and cost-effective first pass in drug discovery. Algorithms utilize the chemical structure of a compound to predict its potential protein targets. These predictions are based on similarities to known ligands and their interactions within vast biological databases. For novel piperidine (B6355638) derivatives, web-based tools and software platforms can be employed to generate a list of probable targets.
These platforms function by comparing the structural and physicochemical properties of the query molecule against a library of compounds with known biological activities and target affinities. The output is typically a ranked list of potential targets, with probabilities assigned to each interaction. For instance, studies on other piperidine derivatives have used such methods to predict affinities for targets like ion channels, G-protein coupled receptors (GPCRs), and various enzymes. While no specific computational predictions for 4-(2-Benzyl-4-chlorophenoxy)piperidine are publicly documented, this approach would be a standard starting point in its preclinical evaluation.
Experimental Approaches for Target Validation
Following computational predictions, experimental validation is essential to confirm the identified targets. A variety of in vitro techniques are available for this purpose. One such powerful method is Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active sites of entire enzyme families, allowing for a broad assessment of an inhibitor's potency and selectivity across that family in complex biological samples, such as brain tissue homogenates. This technique has been successfully used to validate the selectivity of benzylpiperidine-based inhibitors against specific serine hydrolases, distinguishing their activity from other enzymes in the same class.
Other experimental validation methods include binding assays with purified recombinant proteins or cell membranes expressing the target of interest. These assays directly measure the interaction between the compound and its putative target, confirming the predictions made by in silico models.
Ligand-Receptor and Enzyme Binding Studies (In Vitro)
Once a target is validated, the next phase involves quantifying the interaction between the compound and its target protein, be it a receptor or an enzyme.
Interaction with Metal Ions (e.g., Ferrous Ion Chelation)
The ability of a compound to chelate metal ions, such as ferrous iron (Fe²⁺), can be a relevant mechanism of action, particularly in the context of neurodegenerative diseases where metal-induced oxidative stress is implicated. Specific assays can be performed to evaluate the metal-chelating properties of a compound. However, a review of the available literature for this compound and structurally related benzylpiperidine derivatives did not yield specific studies focused on ferrous ion chelation. This remains a potential area for future investigation.
Exploration of Biological Activity Mechanisms (Preclinical In Vitro Models)
Preclinical in vitro studies have been instrumental in elucidating the diverse biological activities of compounds related to the this compound scaffold. Research into various analogs and derivatives has revealed a broad spectrum of mechanistic actions, highlighting their potential as modulators of key cellular pathways involved in cancer, inflammation, neurodegenerative diseases, and infectious diseases.
Putative Anticancer Mechanisms (e.g., PI3Kα, CDK2 inhibition, cell cycle modulation, apoptosis induction)
Derivatives of the piperidine scaffold have been investigated for their potential to combat cancer through various mechanisms. These compounds have been shown to interfere with critical cellular processes that are often dysregulated in tumor cells, such as cell cycle progression and survival signaling.
One of the key mechanisms identified is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is a crucial regulator of the cell cycle. nih.gov The overexpression of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target. nih.gov Studies on pyrazolo[3,4-d]pyrimidine analogs, which share heterocyclic structural motifs with some bioactive piperidine derivatives, have identified compounds that potently inhibit CDK2. For instance, compound 4a (a pyrazolo[3,4-d]pyrimidinone derivative) exhibited a CDK2 inhibitory activity (IC₅₀) of 0.21 µM, which was more potent than the reference inhibitor roscovitine (B1683857) (IC₅₀ = 0.25 µM). nih.gov Similarly, research on aminobenzylnaphthols has pointed to CDK2 inhibition as a potential anticancer mechanism. mdpi.com
In addition to CDK inhibition, some piperidine-containing compounds have been found to modulate the PI3K/Akt signaling pathway, which is vital for cell growth and survival. nih.gov The inhibition of this pathway can lead to the induction of apoptosis, or programmed cell death. Celecoxib derivatives, for example, have been shown to mediate cell death by facilitating the dephosphorylation of Akt, independent of their COX-2 inhibitory activity. psu.edu
The consequence of inhibiting these pathways is often the arrest of the cell cycle and the induction of apoptosis. For example, a potent 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivative, 7h , was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, a process essential for cell division. nih.gov Other studies on pyrazolo[3,4-b]pyridine derivatives also confirmed that these compounds can arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. mdpi.com The pro-apoptotic properties of aminobenzylnaphthol derivatives MMZ-45AA and MMZ-140C have been demonstrated through in vitro staining assays, confirming their ability to induce cell death in cancer cell lines. mdpi.com
Table 1: In Vitro Anticancer Activity of Selected Piperidine-Related Compounds
| Compound | Mechanism of Action | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Compound 4a (pyrazolo[3,4-d]pyrimidinone) | CDK2 Inhibition | - | IC₅₀: 0.21 µM | nih.gov |
| Roscovitine (Reference) | CDK2 Inhibition | - | IC₅₀: 0.25 µM | nih.gov |
| Compound 9h (benzofuran derivative) | CDK2 Inhibition | - | IC₅₀: 40.91 nM | nih.gov |
| Compound 11d (benzofuran derivative) | CDK2 Inhibition | - | IC₅₀: 41.70 nM | nih.gov |
| Compound 1a (triarylpyrazole) | Kinase Inhibition (P38α/MAPK14) | RPMI-8226 (Leukemia) | IC₅₀: 1.71 µM | nih.gov |
| Compound 3i (N-benzyl aplysinopsin analog) | Growth Inhibition | UACC-257 (Melanoma) | GI₅₀: 13.3 nM | nih.gov |
| Compound 7h (benzylpiperidine derivative) | Tubulin Polymerization Inhibition, G2/M Arrest | A549, HCT-116, MCF-7 | - | nih.gov |
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
The anti-inflammatory potential of the benzylpiperidine scaffold has been explored through its ability to modulate key inflammatory processes. Protein denaturation is a well-documented cause of inflammation, particularly in conditions like rheumatoid arthritis. researchgate.net
In vitro studies have demonstrated that 4-benzylpiperidine (B145979) can inhibit the heat-induced denaturation of albumin in a dose-dependent manner. This suggests a mechanism of action that involves stabilizing proteins and protecting them from denaturation, a property shared by several established anti-inflammatory drugs. researchgate.net Furthermore, 4-benzylpiperidine has been shown to possess significant proteinase inhibitory activity. Proteolytic enzymes are known to play a role in inflammatory reactions, and their inhibition is another pathway through which these compounds may exert their anti-inflammatory effects. researchgate.net
Other related structures have also shown promise. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins. nih.gov Similarly, certain triarylpyrazole derivatives have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of 4-Benzylpiperidine
| Assay | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Heat-Induced Albumin Denaturation | Various | Dose-dependent | researchgate.net |
| Proteinase Inhibitory Activity | Various | Dose-dependent | researchgate.net |
Neuroprotective Mechanisms and Cholinesterase Inhibition
A significant area of investigation for N-benzylpiperidine derivatives has been their potential as neuroprotective agents, particularly for Alzheimer's disease. The primary mechanism explored is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine, the levels of which are depleted in Alzheimer's patients.
A multitude of studies have reported the synthesis of N-benzylpiperidine derivatives with potent anti-cholinesterase activity. nih.govnih.govnih.gov For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) was found to be one of the most potent AChE inhibitors, with an IC₅₀ value of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov Another derivative, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) , also showed potent AChE inhibition with an IC₅₀ of 1.2 nM and high selectivity over BuChE. nih.gov
Beyond direct enzyme inhibition, some derivatives exhibit multi-target activity. Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), a potent BuChE inhibitor (IC₅₀ = 0.72 µM), also possesses β-amyloid anti-aggregation properties, addressing another key pathological hallmark of Alzheimer's disease. nih.gov Furthermore, certain 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have demonstrated neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells, indicating an additional antioxidant mechanism. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Derivatives
| Compound | Target | Activity (IC₅₀) | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|
| Compound 21 | AChE | 0.56 nM | ~18,000-fold | nih.gov |
| Compound 19 | AChE | 1.2 nM | ~34,700-fold | nih.gov |
| Compound 23 | BuChE | 0.72 µM | - | nih.gov |
| Compound 15b | AChE | 0.39 µM | - | nih.gov |
| Compound 15j | BuChE | 0.16 µM | - | nih.gov |
Monoamine Transporter and Receptor Modulation (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Transporters)
The benzylpiperidine structure is a key pharmacophore in compounds designed to interact with monoamine transporters and receptors, which are critical targets for treating neuropsychiatric disorders. These transporters—for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET)—are responsible for regulating neurotransmitter levels in the synapse.
Structure-activity relationship studies have revealed that modifications to the 4-benzylpiperidine carboxamide scaffold can modulate a compound's potency and selectivity for these transporters. nih.govbiomolther.org For instance, the nature of the aromatic substituents plays a critical role; biphenyl (B1667301) groups tend to confer selectivity towards SERT, while diphenyl groups favor DAT. nih.gov A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have been identified as highly selective DAT inhibitors, with up to 500-fold selectivity over SERT. nih.gov
In addition to transporters, dopamine receptors have been identified as targets. A series of 3- and 4-benzyloxypiperidine derivatives have been discovered as selective dopamine D4 receptor (D4R) antagonists. nih.gov The D4R is implicated in the modulation of the cortico-basal ganglia network, suggesting a potential role for these antagonists in neurological conditions. nih.gov Functional assays have shown that DAT inhibitors from the 4-benzylpiperidine carboxamide class can block the reuptake of dopamine and influence the signaling of the dopamine D2 receptor (D2R). biomolther.org
Table 4: Monoamine Transporter and Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 4-Benzylpiperidine Carboxamides | SERT, DAT, NET | Biphenyl group favors SERT; diphenyl group favors DAT. | nih.govbiomolther.org |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | High affinity and selectivity for DAT (up to 500-fold over SERT). | nih.gov |
| 3- or 4-Benzyloxypiperidines | D4R | Identified as selective D4R antagonists (>30-fold vs other dopamine receptors). | nih.gov |
| 2β-carbomethoxy-3β-(4'-p-substituted phenyl)-piperidine analogs | SERT | Modification with five-membered heterocyclic groups resulted in a wide affinity and selectivity scale for SERT. | nih.gov |
Anti-infective Modalities (e.g., Antibacterial, Antiviral, Antiparasitic Activity)
Research into the anti-infective properties of the piperidine scaffold has primarily focused on its potential as an antiparasitic agent, specifically against the malaria parasite, Plasmodium falciparum.
Studies on 1,4-disubstituted piperidine derivatives have demonstrated their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Pharmacomodulation of the piperidine nitrogen atom was shown to be crucial for activity. For example, while the parent compound 6c (2-(2-Chlorophenoxy)-N-Phenyl-N-(piperidin-4-yl) acetamide) was inactive, its derivatives showed good activity against both strains. nih.gov Notably, compound 13b exhibited 5-fold greater activity against the 3D7 strain and 10-fold greater activity against the W2 strain compared to its parent series, with low cytotoxicity, resulting in a high selectivity index. nih.gov
Table 5: In Vitro Antimalarial Activity of a Selected Piperidine Derivative
| Compound | Parasite Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 13b | P. falciparum (3D7 - sensitive) | 4.2 nM | nih.gov |
| Compound 13b | P. falciparum (W2 - resistant) | 13.3 nM | nih.gov |
| Chloroquine (Reference) | P. falciparum (3D7 - sensitive) | 22.0 nM | nih.gov |
| Chloroquine (Reference) | P. falciparum (W2 - resistant) | 125.7 nM | nih.gov |
Structure Activity Relationship Sar Investigations of 4 2 Benzyl 4 Chlorophenoxy Piperidine Analogues
Elucidation of Key Pharmacophoric Features and Binding Motifs
The fundamental structure of 4-(2-benzyl-4-chlorophenoxy)piperidine comprises three key moieties: a central piperidine (B6355638) ring, a 2-benzyl group, and a 4-chlorophenoxy group. Each of these components plays a crucial role in the molecule's interaction with its biological targets. The piperidine nitrogen is a critical feature, with its basicity influencing the protonation state at physiological pH, which is often essential for binding to target proteins such as G-protein coupled receptors and transporters.
The spatial arrangement of these groups is also critical. The ether linkage between the phenoxy group and the piperidine ring, along with the methylene (B1212753) linker of the benzyl (B1604629) group, dictates the conformational flexibility and the relative orientation of the aromatic rings, which must be optimal for fitting into the binding site of the target protein.
Impact of Structural Modifications on Biological Activity and Selectivity
Systematic modifications of the this compound scaffold have been undertaken to probe the SAR and to optimize the pharmacological profile of these compounds. These modifications have targeted the piperidine nitrogen, the benzyl moiety, and the chlorophenoxy group, and have also explored the influence of stereochemistry.
The substituent on the piperidine nitrogen is a key determinant of biological activity. In many classes of piperidine-based ligands, the nature of this substituent can modulate potency and selectivity. For instance, in a series of N-(piperidine-4-yl)benzamide derivatives, the substituent on the piperidine nitrogen was found to be crucial for their antitumor activity. nih.gov Similarly, for 1,4-disubstituted piperidine derivatives with antimalarial activity, modifications at the piperidine nitrogen led to significant changes in potency. nih.gov
While direct SAR data for N-substituted analogues of this compound is limited in the public domain, studies on related N-benzylpiperidine derivatives acting as monoamine reuptake inhibitors have shown that the N-benzyl group itself is a significant contributor to activity. Altering the electronic properties and steric bulk of the group attached to the piperidine nitrogen can influence the pKa of the nitrogen and its interaction with the target protein. For example, replacing the N-benzyl group with other substituents like benzoyl or various alkyl and aryl groups has been shown to have a profound impact on the activity of piperidine-based compounds at different receptors and transporters. sigmaaldrich.com
The following table summarizes the impact of N-substitution on the activity of related piperidine derivatives, illustrating the general principles that may apply to the this compound scaffold.
| Compound Series | N-Substituent | Observed Effect on Activity | Reference |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Benzoyl, Benzyl, Adamantanoyl, etc. | Varied inhibitory potency towards 5α-reductase isozymes. Diphenylacetyl and diphenylcarbamoyl groups showed strong inhibition. | sigmaaldrich.com |
| 1,4-Disubstituted Piperidine Derivatives | Pentafluorobenzyl | Did not significantly alter antimalarial activity compared to the unsubstituted N-H analogue. | nih.gov |
This table presents data from related compound series to illustrate the general effects of N-substitution on piperidine scaffolds.
The benzyl group is another key pharmacophoric element that can be modified to tune the biological activity. Alterations to the aromatic ring of the benzyl group, such as the introduction of substituents or replacement with other aromatic systems, can impact potency and selectivity. In a study of 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors, substitutions on the aromatic ring of the benzyl moiety were critical in determining selectivity for the serotonin (B10506) and dopamine (B1211576) transporters. nih.gov For instance, compounds with a biphenyl (B1667301) group showed higher inhibition of the serotonin transporter, while those with a diphenyl group had stronger inhibition of dopamine reuptake. nih.gov
The linker connecting the benzyl group to the piperidine ring also plays a role. In the aforementioned 4-benzylpiperidine carboxamide series, compounds with a two-carbon linker between the piperidine and the carboxamide group showed much higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov This highlights the importance of the distance and geometry between the piperidine core and the distal aromatic group.
The table below shows the effects of modifying the benzyl moiety in a related series of 4-benzylpiperidine carboxamides.
| Modification | Example Substituent/Change | Impact on Monoamine Transporter Inhibition | Reference |
| Aromatic Ring Substitution | Biphenyl vs. Diphenyl | Biphenyl favored SERT inhibition; Diphenyl favored DAT inhibition. | nih.gov |
| Aromatic Ring Substitution | 2-Naphthyl vs. 1-Naphthyl | 2-Naphthyl substitution generally enhanced NET and SERT inhibition. | nih.gov |
| Linker Length | Two-carbon vs. Three-carbon linker | Two-carbon linker led to higher DAT inhibition potency. | nih.gov |
This table presents data from a related series of 4-benzylpiperidine carboxamides to illustrate the effects of benzyl moiety modifications.
The 4-chlorophenoxy moiety is a crucial part of the molecule, and its substitution pattern significantly influences biological activity. The position and nature of the halogen on the phenoxy ring can dramatically alter the compound's electronic and lipophilic properties, thereby affecting its binding affinity and selectivity.
In a series of piperidine derivatives designed as inhibitors of an enzyme from Mycobacterium tuberculosis, a 4-chlorophenyl analogue showed potency comparable to the lead compound, while a 4-fluorophenyl analogue had lower potency. epa.gov Interestingly, a 3-bromo derivative demonstrated remarkably similar inhibitory potency to the 4-bromo analogue, suggesting that meta-substitution is also well-tolerated and warrants further investigation. epa.gov These findings underscore the subtle yet significant role of halogen positioning on the aromatic ring.
The following table illustrates the impact of substitutions on the phenoxy ring in a related series of piperidine derivatives.
| Modification | Substituent | Observed Effect on MenA Inhibitory Potency (IC50) | Reference |
| para-Substitution | 4-Fluoro | 33 ± 5 µM | epa.gov |
| para-Substitution | 4-Chloro | 22 ± 3 µM | epa.gov |
| para-Substitution | 4-Bromo | 12 ± 2 µM | epa.gov |
| meta-Substitution | 3-Bromo | 12 ± 3 µM | epa.gov |
This table presents data from a series of piperidine derivatives inhibiting Mycobacterium tuberculosis MenA to illustrate the effects of phenoxy ring substitutions.
Stereochemistry is a critical factor in the biological activity of many chiral drugs. For this compound, the carbon atom at the 2-position of the piperidine ring is a stereocenter, leading to the existence of two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different potencies and/or selectivities for their biological targets due to the three-dimensional nature of receptor and enzyme binding sites.
Future Research Directions and Preclinical Translational Potential
Design and Synthesis of Novel Chemical Probes Derived from 4-(2-Benzyl-4-chlorophenoxy)piperidine
The development of chemical probes from the this compound core is essential for identifying its biological targets and elucidating their functions. The synthesis of such probes involves strategic modifications to the parent molecule to incorporate reporter tags or reactive groups without abolishing its inherent biological activity.
A common synthetic approach to the core structure and its derivatives involves the coupling of a protected piperidine (B6355638) fragment with a substituted phenol (B47542). nih.gov For instance, a versatile synthesis can be achieved through several established routes. One such method begins with the protection of 4-hydroxypiperidine, often using a tert-butyloxycarbonyl (Boc) group. The resulting alcohol can then be activated, for example, by converting it into a mesylate or tosylate. This activated intermediate subsequently undergoes nucleophilic substitution with the sodium salt of 2-benzyl-4-chlorophenol (B1669242) to yield the desired ether linkage. nih.gov Final deprotection of the piperidine nitrogen affords the core scaffold, which can be further functionalized.
An alternative and widely used method is the Mitsunobu reaction, which couples N-Boc-4-hydroxypiperidine directly with 2-benzyl-4-chlorophenol in the presence of reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine. nih.gov
To create functional chemical probes, these syntheses can be adapted to introduce specific moieties:
Affinity-Based Probes: A terminal alkyne or azide (B81097) group can be incorporated, typically via N-alkylation of the piperidine. This allows for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach reporter tags like biotin (B1667282) or fluorescent dyes (e.g., fluorescein, rhodamine). These tagged probes are invaluable for target identification and visualization studies.
Photo-Affinity Probes: For covalent target capture, a photo-reactive group such as a benzophenone (B1666685), diazirene, or aryl azide can be installed on the scaffold. The benzophenone group, for instance, could replace the benzyl (B1604629) group or be appended to it, allowing for UV-light-induced covalent cross-linking to the biological target. nih.gov
The design of these probes requires a careful balance between maintaining the original compound's binding affinity and introducing the necessary functionality for detection or capture.
Table 1: Synthetic Strategies for Probe Development
| Probe Type | Synthetic Strategy | Key Reagents | Application |
| Biotinylated Probe | N-alkylation of the piperidine core with a biotin-linker containing a terminal halide or sulfonate ester. | Biotin-PEG-Br, NaH | Affinity purification of target proteins. |
| Fluorescent Probe | N-alkylation with a linker followed by conjugation to a fluorescent dye. | Propargyl bromide, Fluorescein-azide, Cu(I) | Cellular imaging, fluorescence polarization assays. |
| Photo-Affinity Probe | Incorporation of a photo-reactive moiety like a benzophenone or diazirine onto the scaffold. | 4-Bromomethylbenzophenone | Covalent labeling and identification of target proteins. |
Strategies for Lead Optimization and Hit-to-Lead Development
Once an initial "hit" compound like this compound is identified from a screening campaign, it must undergo rigorous optimization to improve its drug-like properties. This process, known as hit-to-lead development, aims to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.
Structure-activity relationship (SAR) studies are central to this effort. Based on related piperidine ether scaffolds, modifications would systematically probe the contributions of each part of the molecule. nih.gov
Piperidine Nitrogen: The secondary amine of the piperidine is a key site for modification. N-alkylation or N-arylation can significantly impact target affinity, selectivity, and physicochemical properties such as brain penetration. nih.gov For central nervous system (CNS) targets, optimizing the basicity of this nitrogen is critical.
Phenoxy Moiety: The substitution pattern on the phenoxy ring is crucial. The existing 4-chloro and 2-benzyl groups can be systematically altered. For example, moving the chloro substituent or replacing it with other halogens (F, Br) or small alkyl groups can fine-tune electronic and steric interactions with the target. nih.gov
Benzyl Group: The benzyl group can be replaced with other aryl or heteroaryl rings to explore new binding interactions. Modifications to this group have been shown to impact potency and selectivity in similar scaffolds. nih.gov
Scaffold Hopping: Should the piperidine ether core present insurmountable liabilities (e.g., poor metabolic stability), "scaffold hopping" can be employed. This involves replacing the core structure with a bioisosteric equivalent that maintains the key pharmacophoric features but has different physicochemical properties. For instance, the piperidine oxygen could be moved to an adjacent position, or the piperidine ring could be replaced with a different heterocyclic system. nih.govnih.gov
Computational tools, such as docking studies using homology models or crystal structures of potential targets, can guide these optimization efforts by predicting how analogs will bind and prioritizing the synthesis of the most promising compounds. nih.gov
Table 2: Hypothetical Structure-Activity Relationship (SAR) for Lead Optimization
| Modification Site | Example Modification | Predicted Impact | Rationale |
| Piperidine Nitrogen | N-methylation | Increased lipophilicity, altered basicity | May improve cell permeability and brain penetration. nih.gov |
| Phenoxy Ring | Replace 4-chloro with 4-fluoro | Altered electronic properties | May enhance binding affinity or metabolic stability. |
| Benzyl Group | Replace with 3-pyridylmethyl | Introduce H-bond acceptor | To probe for interactions with polar residues in the binding pocket. |
| Core Scaffold | Shift oxygen to 3-position | Altered 3D geometry | To explore different binding modes and improve properties (scaffold hop). nih.gov |
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. While high selectivity is often desired to minimize off-target effects, multi-target drugs can offer superior efficacy for complex diseases like cancer or neurodegenerative disorders. The this compound scaffold is well-suited for such exploration.
The initial step in exploring polypharmacology is to screen the compound and its optimized derivatives against a broad panel of receptors and enzymes, particularly those related to its primary target. For instance, if the primary target is a specific dopamine (B1211576) receptor, screening against all dopamine receptor subtypes (D1-D5), as well as serotonin (B10506), adrenergic, and histamine (B1213489) receptors, is essential to build a selectivity profile. nih.gov
The 4-benzylpiperidine (B145979) core itself is known to interact with monoamine transporters, and it also exhibits weak monoamine oxidase (MAO) inhibition. wikipedia.org This inherent promiscuity suggests that derivatives of this compound could be rationally designed to modulate multiple targets. For example, by fine-tuning the substituents, it may be possible to create a single molecule that inhibits a primary target receptor while also weakly inhibiting a monoamine transporter, a combination that could be beneficial in certain psychiatric disorders.
This multi-targeting approach requires a sophisticated optimization strategy that balances activities against several targets simultaneously. It represents a significant challenge but holds the potential to develop novel therapeutics with unique mechanisms of action.
Application in Chemical Biology to Elucidate Biological Pathways
A potent, selective, and well-characterized ligand derived from the this compound scaffold can serve as a powerful chemical biology tool to investigate biological systems. Such a chemical probe allows for the acute modulation of its target protein's function in cells or even in whole organisms, enabling researchers to connect the protein's activity to specific cellular or physiological outcomes.
For example, if an optimized analog is found to be a potent and selective antagonist for a previously uncharacterized G-protein coupled receptor (GPCR), it can be used to:
Validate the GPCR as a Drug Target: By observing the physiological effects of blocking the receptor in disease models (e.g., animal models of inflammation or metabolic disease), researchers can validate whether inhibiting this receptor is a viable therapeutic strategy.
Deconvolute Signaling Pathways: The probe can be used to determine the downstream signaling pathways activated by the receptor. Researchers can treat cells with the probe and measure changes in second messengers like cAMP or calcium, or the activation of signaling kinases like ERK or Akt.
Study Physiology and Disease: A probe with good pharmacokinetic properties, particularly brain penetrance, can be used in vivo to study the role of its target in complex processes like learning, memory, or the progression of neurodegenerative diseases. The use of D4 receptor antagonists to probe the cortico-basal ganglia network is a prime example of this approach. nih.gov
The development of such high-quality chemical probes is a crucial step in translating discoveries from genomics and proteomics into a functional understanding of biology and the identification of new therapeutic opportunities.
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-(2-Benzyl-4-chlorophenoxy)piperidine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., CHCl3/MeOH mixtures for solubility), temperature (room temperature vs. reflux), and stoichiometry of reagents. For example, demonstrates that adjusting coupling agents (e.g., using hydroxypicolinoyl derivatives) and purification via column chromatography (e.g., n-hexane/EtOAC eluents) can achieve yields >50% while maintaining >95% purity . Monitor reaction progress via TLC or HPLC to identify optimal termination points.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm the piperidine ring substitution pattern and phenoxy-benzyl connectivity. For example, highlights distinct chemical shifts for aromatic protons (δ 6.8–7.4 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm). Pair with high-resolution mass spectrometry (HRMS) to validate molecular ion peaks and elemental analysis (e.g., C, H, N percentages) to verify purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and WHMIS guidelines: wear nitrile gloves, safety goggles, and lab coats. Ensure fume hood ventilation due to potential respiratory irritation ( classifies similar piperidines as "acute toxicity, oral" and "skin corrosion"). In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution () .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar piperidine derivatives?
- Methodological Answer : Perform 2D NMR (e.g., COSY, HSQC) to differentiate overlapping signals. For example, notes ambiguities in aromatic vs. piperidine proton environments; HSQC can correlate 1H shifts to 13C assignments. Cross-validate with computational tools (e.g., DFT simulations of chemical shifts) to resolve stereoelectronic effects .
Q. What strategies are effective for designing bioactivity assays targeting this compound’s potential pharmacological applications?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or GPCR targets) based on structural analogs in , which highlight piperidine-pyrimidine hybrids with antidepressant activity. Use in vitro models (e.g., cell viability assays) to screen cytotoxicity and dose-response curves. Pair with molecular docking to predict binding affinities to target receptors .
Q. How can computational modeling guide the rational design of this compound derivatives with enhanced stability?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to assess electronic effects of substituents (e.g., chloro vs. methoxy groups). emphasizes ICReDD’s approach using reaction path searches to predict regioselectivity and thermodynamic stability. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Q. What experimental approaches address discrepancies in biological activity data across structurally related compounds?
- Methodological Answer : Conduct meta-analyses of SAR (structure-activity relationship) studies. For instance, compares chlorophenyl-piperidine derivatives with pyrimidine analogs, noting that replacing pyridine with pyrimidine (Compound C) shifts activity from antimicrobial to anticancer. Use isothermal titration calorimetry (ITC) to quantify binding differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
